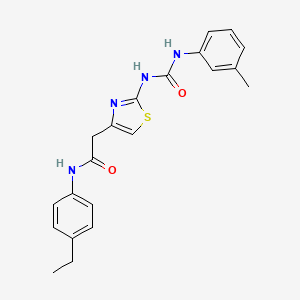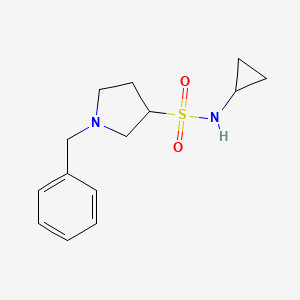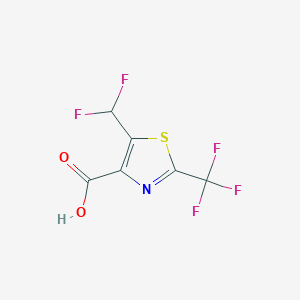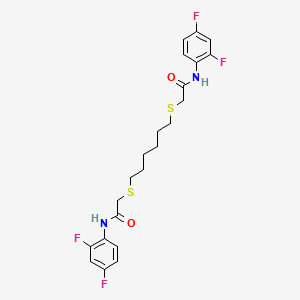![molecular formula C7H5BrN2 B2561441 8-Bromoimidazo[1,5-a]pyridine CAS No. 1052271-60-9](/img/structure/B2561441.png)
8-Bromoimidazo[1,5-a]pyridine
Overview
Description
8-Bromoimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2 It is a derivative of imidazo[1,5-a]pyridine, where a bromine atom is substituted at the 8th position of the imidazo ring
Mechanism of Action
Target of Action
8-Bromoimidazo[1,5-a]pyridine is a derivative of imidazopyridine, which has been recognized as a significant scaffold in the pharmaceutical industry due to its wide range of pharmacological activities . .
Mode of Action
Imidazopyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazopyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Imidazopyridine derivatives have shown significant activity against various human cancer cell lines .
Action Environment
It is generally recommended that this compound should be stored in a sealed, dry environment at room temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromoimidazo[1,5-a]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-bromoketones. The reaction typically proceeds via a one-pot tandem cyclization/bromination process. The reaction conditions often involve the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Bromoimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.
Reduction Reactions: Reduction of the imidazo ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like TBHP and molecular oxygen are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
8-Bromoimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceutical agents.
Comparison with Similar Compounds
8-Bromoimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
Imidazo[1,2-b]pyridazine: A related compound with a different nitrogen arrangement in the ring system.
Imidazo[1,5-a]quinoline: A compound with an extended ring system, offering different chemical properties and applications.
Properties
IUPAC Name |
8-bromoimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETMJXPCEJHPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052271-60-9 | |
| Record name | 8-bromoimidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide](/img/structure/B2561359.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-3-carboxamide](/img/structure/B2561363.png)

![N-[(furan-2-yl)methyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2561367.png)
![5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2561368.png)
![6-(3,5-dimethylpiperidin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2561369.png)
![{4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol](/img/structure/B2561370.png)
![3-benzyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2561375.png)
amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2561377.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide](/img/structure/B2561378.png)

![2-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol](/img/structure/B2561381.png)
